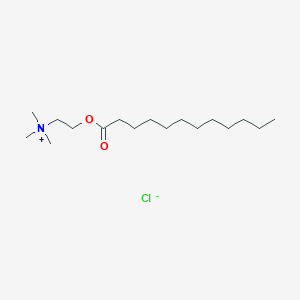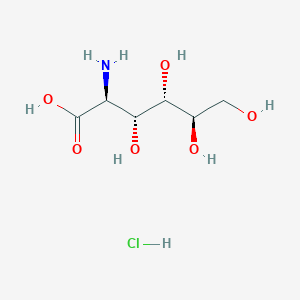
Methyl alpha-D-glucopyranoside
描述
作用机制
Target of Action
Methyl α-D-glucopyranoside is a methylated sugar that is used as an inhibitor of lectin-conjugate binding . It has been found to be a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . It is also used for the differentiation of Listeria species, Listeria monocytogenes, Listeria innocua, and Listeria welshimeri by the ability to ferment the sugar, producing acid which can be identified using an appropriate pH indicator .
Mode of Action
The mode of action of Methyl α-D-glucopyranoside involves its interaction with its targets, leading to changes in their function. For instance, it inhibits the binding of lectin-conjugates, thereby affecting the function of these proteins . In the case of Listeria species, it is fermented by these bacteria, leading to the production of acid, which can be detected using a pH indicator .
Biochemical Pathways
Methyl α-D-glucopyranoside affects several biochemical pathways. It is involved in the regulation of the sodium-dependent glucose co-transporter (SGLT1) as determined by alpha-methyl-D-glucopyranoside (AMG) uptake . It also plays a role in the cryoprotection of the structure and activity of p21ras .
Pharmacokinetics
This property allows it to be used to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
Result of Action
The result of Methyl α-D-glucopyranoside’s action is the alteration of the function of its targets. For example, it inhibits the binding of lectin-conjugates, affecting their function . It also leads to the production of acid in Listeria species, which can be detected using a pH indicator . In addition, it affects the regulation of the sodium-dependent glucose co-transporter (SGLT1) and the structure and activity of p21ras .
Action Environment
The action of Methyl α-D-glucopyranoside can be influenced by environmental factors. For instance, its solubility in water (50 mg/mL, clear, colorless ) suggests that it may spread in water systems . Moreover, it is stable under room temperature storage conditions . .
生化分析
Biochemical Properties
Methyl alpha-D-glucopyranoside interacts with various enzymes and proteins. It is readily taken up by cells and metabolized through glycolysis to produce ATP, which is important for cellular processes . It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by providing a readily available energy source . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase . This conversion allows the compound to enter the glycolytic pathway, where it is further metabolized to generate energy for the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been used in studies to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A
Metabolic Pathways
This compound is involved in several metabolic pathways. It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase . This conversion allows the compound to enter the glycolytic pathway, where it is further metabolized to generate energy for the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported into the cell via specific transport proteins
准备方法
Methyl alpha-D-glucopyranoside can be synthesized through the acid-catalyzed methylation of glucose with methanol . This reaction involves the displacement of the hemiacetal hydroxyl group by a methoxyl group, forming an acetal. The reaction conditions typically include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity . The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications.
化学反应分析
Methyl alpha-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the glucopyranoside ring. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the sugar .
科学研究应用
Methyl alpha-D-glucopyranoside has a wide range of scientific research applications:
相似化合物的比较
Methyl alpha-D-glucopyranoside can be compared with other similar compounds such as methyl beta-D-glucopyranoside, methyl alpha-D-mannopyranoside, and methyl beta-D-galactopyranoside .
Methyl beta-D-glucopyranoside: Similar to this compound but differs in the anomeric configuration (beta instead of alpha).
Methyl alpha-D-mannopyranoside: This compound has a similar structure but differs in the configuration of the hydroxyl group at the second carbon (mannose instead of glucose).
Methyl beta-D-galactopyranoside: Another similar compound with a different sugar moiety (galactose instead of glucose).
This compound is unique due to its specific structural configuration and resistance to metabolism, making it particularly useful in studies related to glucose transport and metabolism .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026605 | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |
| Record name | alpha-Methylglucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-30-3 | |
| Record name | Methyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl α-D-glucopyranoside interact with glucose transporters?
A1: Methyl α-D-glucopyranoside exhibits high affinity for sodium-dependent glucose transporters (SGLTs), particularly SGLT1, mimicking the binding of D-glucose. [] This interaction is competitive, meaning it can inhibit the transport of D-glucose. [] Research on rat cholangiocytes suggests that methyl α-D-glucopyranoside, transported by SGLT1 on the apical membrane, utilizes GLUT1 on the basolateral domain for its transcellular movement. []
Q2: What are the downstream effects of methyl α-D-glucopyranoside uptake in cells?
A2: While methyl α-D-glucopyranoside mimics D-glucose binding to SGLTs, it's not metabolized like glucose. [] Studies on LLC-PK1 cells show that its uptake, unlike the passively transported 3-O-methyl-D-glucopyranose, significantly elevates ornithine decarboxylase (ODC) activity and mRNA expression, suggesting a role in gene transcription regulation potentially linked to cell volume changes. []
Q3: Does methyl α-D-glucopyranoside influence bacterial chemotaxis?
A3: Yes, methyl α-D-glucopyranoside serves as a chemoattractant for Escherichia coli by interacting with the phosphoenolpyruvate-dependent phosphotransferase system (PTS). [] This interaction triggers a rapid chemotactic signal relayed through methyl-accepting chemotaxis proteins (MCPs) and downstream signaling pathways. []
Q4: What is the molecular formula and weight of methyl α-D-glucopyranoside?
A4: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol.
Q5: How do cryoprotectants like methyl α-D-glucopyranoside affect electron spin-echo envelope modulation (ESEEM) spectroscopy?
A5: While glycerol, a common cryoprotectant, can replace the aquo ligands of Mn(II) ions in biological samples, potentially affecting ESEEM results, methyl α-D-glucopyranoside shows less interaction. [] This suggests that methyl α-D-glucopyranoside might be a more suitable cryoprotectant for ESEEM studies on certain systems. []
Q6: Can methyl α-D-glucopyranoside act as an acceptor in enzymatic reactions?
A6: Research shows that cycloinulo-oligosaccharide fructanotransferase can utilize methyl α-D-glucopyranoside as an acceptor molecule. [] This enzymatic reaction leads to the synthesis of methyl 6-O-β-inulotriosyl-α-D-glucopyranoside, a hetero-tetrasaccharide. []
Q7: How is methyl α-D-glucopyranoside used in molecular modeling studies of protein-carbohydrate interactions?
A7: Molecular modeling studies utilize methyl α-D-glucopyranoside to understand the binding interactions with lectins like concanavalin A (ConA). [] These simulations help decipher the binding modes, energy profiles, and specific interactions within the binding site. []
Q8: How does the structure of methyl α-D-glucopyranoside relate to its activity compared to other glucose analogs?
A8: Methyl α-D-glucopyranoside's α-methyl glycoside linkage is crucial for its recognition by certain transporters like SGLT1. [] Modifications at this position or other hydroxyl groups can significantly alter its affinity and transport kinetics. [, ] For instance, 3-O-methyl-D-glucopyranose interacts with a passive glucose transporter, unlike methyl α-D-glucopyranoside, highlighting the importance of the specific methylation site. []
Q9: What analytical techniques are employed to study methyl α-D-glucopyranoside transport and metabolism?
A9: Radioactive labeling of methyl α-D-glucopyranoside allows researchers to track its uptake and transport kinetics in cells and tissues. [, , , ] Chromatographic techniques, like gel filtration, help separate and analyze reaction products in enzymatic assays involving methyl α-D-glucopyranoside. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















